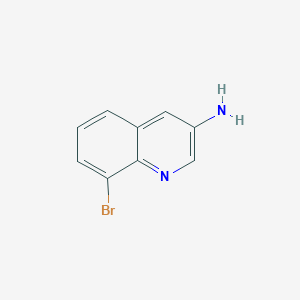
8-Bromoquinolin-3-amine
カタログ番号 B1322627
CAS番号:
347146-15-0
分子量: 223.07 g/mol
InChIキー: MBTYRZDRPHSJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 8-Bromoquinolin-3-amine involves various methods. One such method involves the use of mono-propargylated aromatic ortho-diamines in a process catalyzed by main group metal Lewis acids . Other classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular formula of 8-Bromoquinolin-3-amine is C9H7BrN2 . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
8-Bromoquinolin-3-amine is involved in various chemical reactions. For instance, it can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation . It can also participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
8-Bromoquinolin-3-amine has a molecular weight of 223.07 g/mol . It is a solid at room temperature .科学的研究の応用
-
Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Synthetic Organic Chemistry
- Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
-
C–H Bond Activation/Functionalization
- 8-Aminoquinoline, a derivative of quinoline, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- A single electron transfer (SET) pathway is suggested in most cases .
- This method provides a powerful tool for the synthesis of a variety of molecules .
-
Anti-Malaria Drugs
- The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine and pamaquine, have been tested for anti-malaria activity .
- Primaquine is still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria .
- Tafenoquine was approved for medical use in Australia and in the United States in 2018 .
-
Organic Synthesis
- 8-Aminoquinoline, a derivative of quinoline, can serve as a directing group in organic synthesis .
- The amine functional group is amenable to formation of amides .
- This can assist in C–H functionalization/activation, thereby providing a powerful tool for the synthesis of a variety of molecules .
- Many strategies have been developed and applied to the commercial synthesis of these derivatives .
-
Material Science
- 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many functional materials .
- Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .
Safety And Hazards
特性
IUPAC Name |
8-bromoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTYRZDRPHSJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627508 |
Source


|
| Record name | 8-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-3-amine | |
CAS RN |
347146-15-0 |
Source


|
| Record name | 8-Bromo-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Fluoro-5-iodo-3-methylpyridine
205245-17-6
4-Iodopyridin-2-amine
552331-00-7
2-Fluoro-4-vinylpyridine
552331-57-4

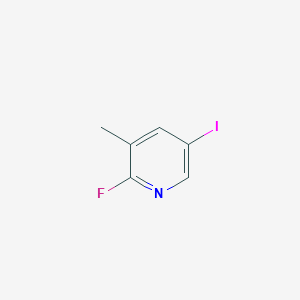
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
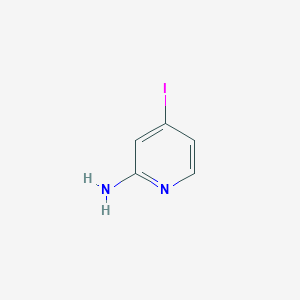

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

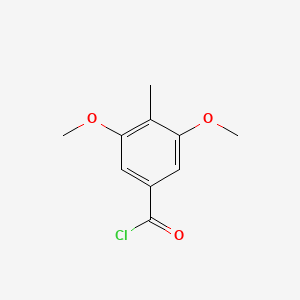

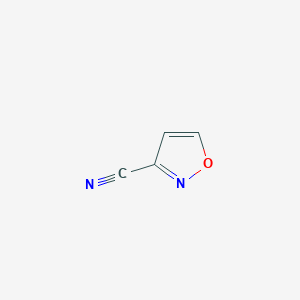
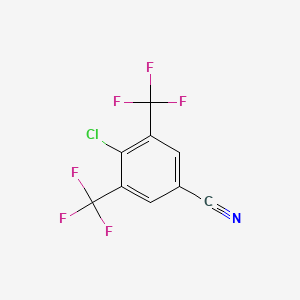
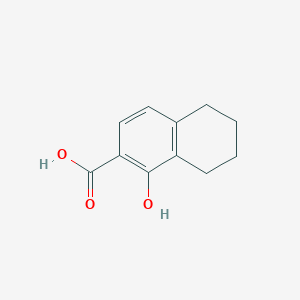
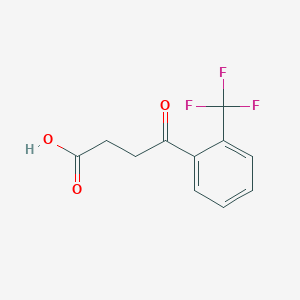
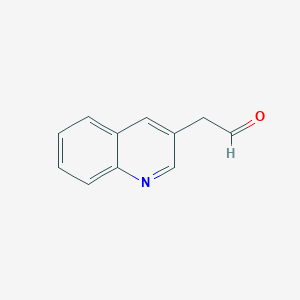
![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)